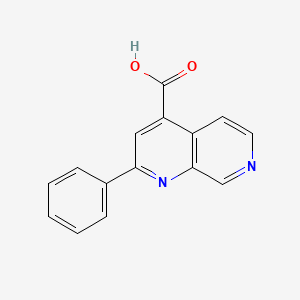
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is part of the quinolone family, known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of 6-acetyl-4-oxo-1,4-dihydroquinoline with aromatic aldehydes under basic conditions . The reaction is often carried out in solvents such as methanol, ethanol, or acetonitrile, and requires reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates like ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and functional group modifications .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives with different oxidation states.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, enhancing their biological activities .
Aplicaciones Científicas De Investigación
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex quinolone derivatives.
Biology: Studied for its antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other quinolone antibiotics, which selectively target bacterial enzymes without affecting mammalian cells .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: Known for their antibacterial and antiviral activities.
Fluoroquinolones: Widely used antibiotics with enhanced potency and broader spectrum of activity.
4-Quinolone-3-carboxamides: Investigated for their anticancer and anti-inflammatory properties.
Uniqueness: 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which contribute to its unique chemical reactivity and biological activity profile .
Propiedades
IUPAC Name |
6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPPQKOHRGIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)



